

# E-test for Trimethoprim Susceptibility Testing: A Comparative Validation Guide

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This guide provides an objective comparison of the E-test method for determining Trimethoprim susceptibility against established reference methods. Experimental data from various studies are summarized to evaluate its performance, alongside detailed protocols for key susceptibility testing techniques.

## Performance Comparison of E-test against Reference Methods

The accuracy of the E-test for Trimethoprim susceptibility testing has been evaluated in numerous studies by comparing its Minimum Inhibitory Concentration (MIC) results with those of reference methods such as broth microdilution (BMD) and agar dilution. The performance is typically assessed by calculating the percentage of agreement within a certain  $\log_2$  dilution range and by analyzing the rates of categorical errors (minor, major, and very major).

A multi-center international study evaluating the E-test for Trimethoprim-Sulfamethoxazole against *Streptococcus pneumoniae* found that the agreement within 1  $\log_2$  dilution was 69.3% on sheep blood-supplemented Mueller-Hinton agar and 76.9% with horse blood supplementation when compared to the broth microdilution reference method.<sup>[1]</sup> The study also reported minor error rates of 15.5% and 13.6% for sheep and horse blood supplemented media, respectively, suggesting that the E-test may not be consistently reliable for determining pneumococcal resistance to this combination agent.<sup>[1]</sup>

In a study involving *Yersinia pestis*, the E-test for Trimethoprim-Sulfamethoxazole showed significantly lower MICs on average compared to broth microdilution.[2][3] Another study on *Haemophilus influenzae* found that the E-test had good agreement with the agar dilution method for Trimethoprim-Sulphamethoxazole, with only a 2% minor interpretative error rate.[4]

For a broader range of bacteria, one study using a challenge set of 195 gram-positive and gram-negative organisms demonstrated that the E-test had a categorical agreement of 95.2% with the agar dilution method and 95.1% with broth microdilution across 14 antimicrobial agents.[5]

Table 1: Quantitative Comparison of E-test vs. Broth Microdilution (BMD) for Trimethoprim-Sulfamethoxazole Susceptibility of *Streptococcus pneumoniae*[1]

Parameter	Sheep Blood-MHA	Horse Blood-MHA
Agreement within 1 log <sub>2</sub> dilution	69.3%	76.9%
Minor Error Rate	15.5%	13.6%
Major Error Rate	Not Reported	Not Reported
Very Major Error Rate	Not Reported	Not Reported

Table 2: Performance of E-test against Agar Dilution for Trimethoprim-Sulphamethoxazole Susceptibility of *Haemophilus influenzae*[4]

Parameter	Performance
Minor Interpretative Errors	2%
Very Major Interpretative Errors	0%
Major Interpretative Errors	0%

Table 3: Overall Categorical Agreement of E-test with Reference Methods for a Challenge Set of Bacteria[5]

Reference Method	Categorical Agreement
Agar Dilution	95.2%
Broth Microdilution	95.1%

## Experimental Protocols

Accurate and reproducible susceptibility testing is paramount for both clinical diagnostics and drug development research. Below are detailed methodologies for the E-test and the primary reference method, broth microdilution, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

### E-test (Epsilometer test) Protocol

The E-test is a gradient diffusion method that determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[\[10\]](#)[\[11\]](#)

#### 1. Inoculum Preparation:

- Select 4-5 well-isolated colonies of the test organism from a fresh (18-24 hour) culture plate.
- Transfer the colonies to a tube of sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.[\[7\]](#)

#### 2. Inoculation of Agar Plate:

- Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
- Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
- Allow the agar surface to dry for 5-15 minutes before applying the E-test strip.

### 3. Application of E-test Strip:

- Aseptically place the E-test strip onto the inoculated agar surface with the MIC scale facing upwards. Ensure the entire length of the strip is in complete contact with the agar.

### 4. Incubation:

- Incubate the plates in an inverted position at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., increased  $\text{CO}_2$ ) and enriched media may be required.

### 5. Reading and Interpretation:

- After incubation, an elliptical zone of inhibition will be visible around the strip.
- Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[\[11\]](#)
- If the intersection falls between two markings on the scale, the result should be rounded up to the next highest value.[\[10\]](#)
- Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the current CLSI or EUCAST breakpoint tables.[\[8\]](#)[\[9\]](#) For Trimethoprim, slight growth within the inhibition zone (less than 20% of the lawn) should be disregarded.[\[7\]](#)

## Broth Microdilution (BMD) Protocol

Broth microdilution is a reference method for determining MICs where a standardized inoculum of bacteria is tested against serial twofold dilutions of an antimicrobial agent in a liquid medium.

### 1. Preparation of Antimicrobial Dilutions:

- Prepare serial twofold dilutions of Trimethoprim in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate. The concentration range should encompass the expected MIC of the test organism and the interpretive breakpoints.

### 2. Inoculum Preparation:

- Prepare an inoculum as described for the E-test, adjusted to a 0.5 McFarland standard.
- Dilute this suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

### 3. Inoculation and Incubation:

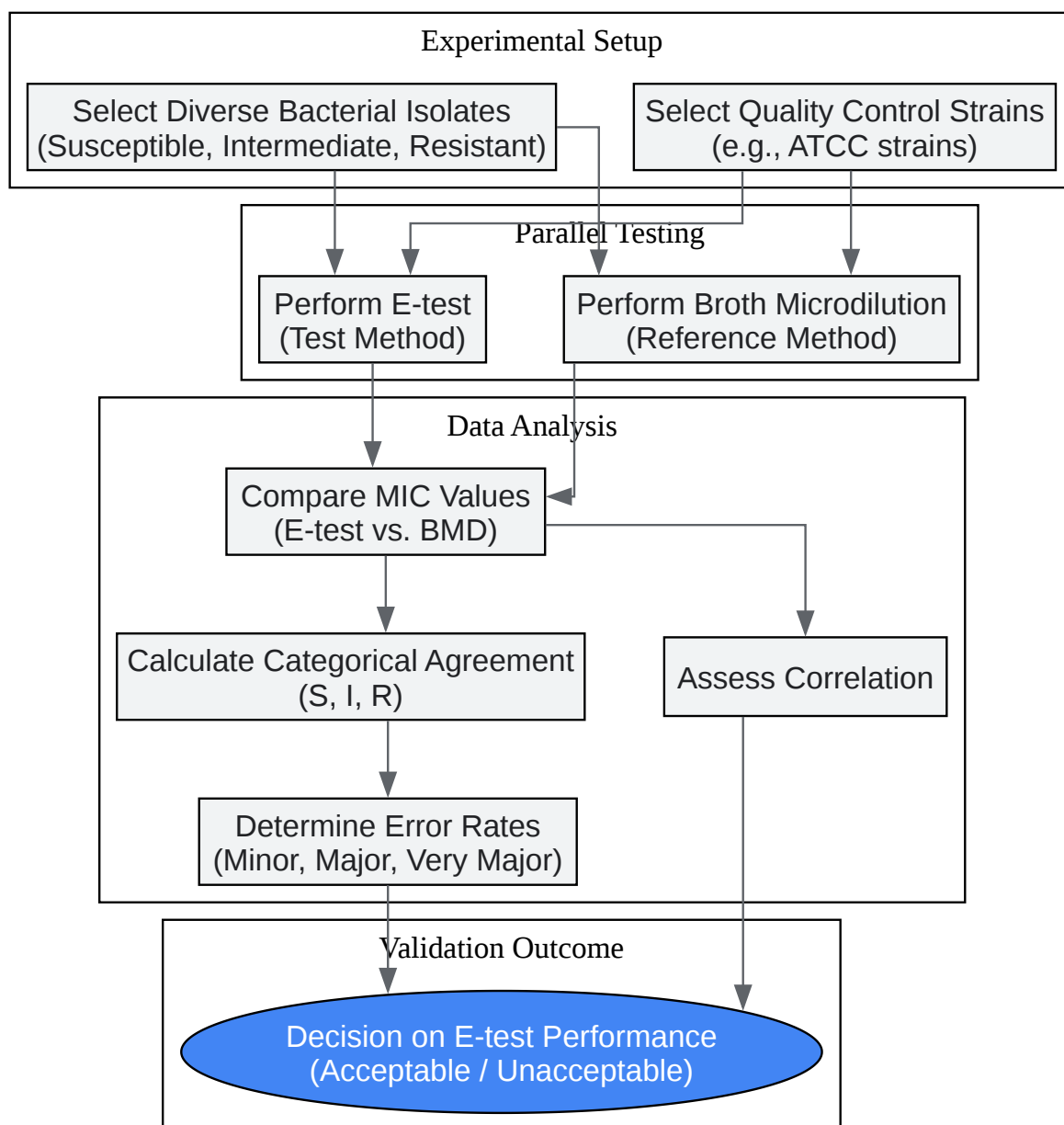
- Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
- Seal the plate and incubate at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.

### 4. Reading and Interpretation:

- After incubation, examine the microtiter plate for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- Interpret the MIC value according to CLSI or EUCAST breakpoints.[\[8\]](#)[\[9\]](#)

## Validation Workflow

The validation of a new susceptibility testing method like the E-test against a reference standard is a critical process to ensure its accuracy and reliability for clinical and research use.



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Caption: Workflow for the validation of the E-test against the broth microdilution reference method.

## Conclusion

The E-test offers a user-friendly alternative to traditional MIC determination methods, providing a direct MIC value on an agar plate.[11] While generally showing good agreement with reference methods for many organisms, validation studies highlight that its performance can vary depending on the bacterial species and the specific antimicrobial agent being tested. For Trimethoprim, particularly in combination with Sulfamethoxazole, discrepancies have been noted for certain pathogens like *Streptococcus pneumoniae*. [1] Therefore, it is crucial for laboratories to perform their own verification studies to ensure the E-test meets the required accuracy for their specific applications and patient populations, in accordance with guidelines from bodies like CLSI.[12] Researchers and drug development professionals should consider the data presented in this guide when selecting a susceptibility testing method for their studies.

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